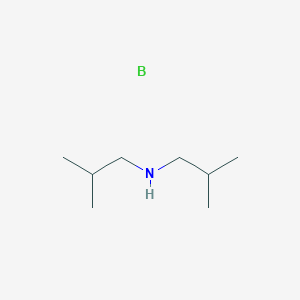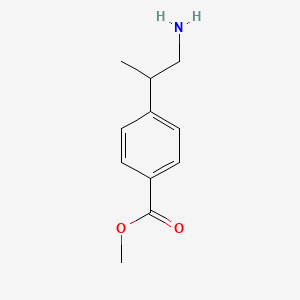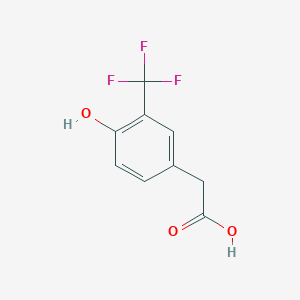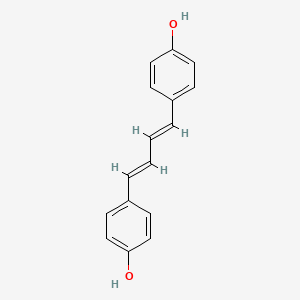![molecular formula C11H15N3O2 B12331648 N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12331648.png)
N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)imidates: These compounds share a similar pyridine core and exhibit comparable reactivity and applications.
Benzothiazole Derivatives: These compounds also have heterocyclic structures and are used in medicinal chemistry for their biological activities.
Uniqueness
N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)10(15)14-9-6-4-5-8(13-9)7-12-16/h4-7,16H,1-3H3,(H,13,14,15)/b12-7+ |
InChI Key |
FJVOTXBQLNVXMY-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)/C=N/O |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12331568.png)


![Boc-Thr[Fmoc-Tyr(tBu)]-OH](/img/structure/B12331592.png)

![5-[2-ethoxy-5-(2-piperazin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12331601.png)



![Imidazo[1,2-c]pyrimidin-3-amine](/img/structure/B12331622.png)
![6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12331630.png)
![2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5alpha,5aalpha,6beta,12aalpha)]-](/img/structure/B12331638.png)
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro-](/img/structure/B12331642.png)
![2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B12331655.png)
